molecular formula C20H17Br2NO2S B2725756 N,N-dibenzyl-2,5-dibromobenzenesulfonamide CAS No. 446308-97-0

N,N-dibenzyl-2,5-dibromobenzenesulfonamide

Cat. No.: B2725756
CAS No.: 446308-97-0
M. Wt: 495.23
InChI Key: ZWFABCOMCRHTDA-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2,5-dibromobenzenesulfonamide: is an organic compound with the molecular formula C20H17Br2NO2S It is a sulfonamide derivative characterized by the presence of two bromine atoms and two benzyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,5-dibromobenzenesulfonamide typically involves the bromination of N,N-dibenzylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N-dibenzyl-2,5-dibromobenzenesulfonamide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, potentially forming sulfonic acids or sulfonyl chlorides. Reduction reactions may target the sulfonamide group, leading to the formation of amines.

    Coupling Reactions: The benzyl groups can participate in coupling reactions, forming more complex organic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfonic acids or sulfonyl chlorides.

    Reduction Products: Amines or partially reduced sulfonamides.

Scientific Research Applications

Chemistry: N,N-dibenzyl-2,5-dibromobenzenesulfonamide is used as a building block in organic synthesis. Its bromine atoms make it a versatile intermediate for further functionalization, enabling the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, sulfonamide derivatives are explored for their potential as antimicrobial agents. The presence of bromine atoms may enhance the biological activity of the compound, making it a candidate for drug development.

Industry: The compound can be used in the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,5-dibromobenzenesulfonamide in biological systems is not well-documented. sulfonamides generally act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The bromine atoms may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy.

Comparison with Similar Compounds

    N,N-dibromo-p-toluenesulfonamide: Another brominated sulfonamide used as a brominating agent.

    N,N-dibenzylbenzenesulfonamide: The non-brominated precursor of N,N-dibenzyl-2,5-dibromobenzenesulfonamide.

    N,N-dibenzyl-2,5-dichlorobenzenesulfonamide: A chlorinated analog with similar reactivity.

Uniqueness: this compound is unique due to the presence of both bromine atoms and benzyl groups, which confer distinct reactivity and potential biological activity. The bromine atoms make it a versatile intermediate for further functionalization, while the benzyl groups provide stability and enhance its solubility in organic solvents.

Properties

IUPAC Name

N,N-dibenzyl-2,5-dibromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Br2NO2S/c21-18-11-12-19(22)20(13-18)26(24,25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFABCOMCRHTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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